molecular formula C60H60N40O20 B1258260 Cucurbit[10]uril

Cucurbit[10]uril

Cat. No.: B1258260
M. Wt: 1661.4 g/mol
InChI Key: AJJRSBHJPIUSSF-UHFFFAOYSA-N
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Description

Historical Development of the Cucurbit[n]uril Family

The synthesis of Cucurbiturils dates to 1905, when Robert Behrend condensed glycoluril with formaldehyde under acidic conditions, yielding a polymer later identified as Cucurbituril (Cucurbituril). However, its structure remained elusive until 1981, when William L. Mock elucidated the hexameric structure of Cucurbituril through X-ray crystallography. The field expanded significantly in 2000, when Kim and Day isolated Cucurbituril (Cucurbituril), Cucurbituril (Cucurbituril), Cucurbituril (Cucurbituril), and Cucurbituril as part of a systematic investigation. Initially isolated as a Cucurbituril·Cucurbituril inclusion complex, free Cucurbituril was later obtained through displacement reactions involving melamine derivatives.

Structural Characteristics and Chemical Composition

Cucurbituril’s architecture comprises ten glycoluril units arranged in a cyclic fashion, connected by methylene (−CH₂−) bridges. The molecule’s symmetry is defined by a 10-fold rotational axis, resulting in a rigid, barrel-shaped structure with:

  • Height : ~9.1 Å
  • Outer diameter : ~5.8 Å
  • Inner cavity volume : 870 ų
    The portals of the cavity are lined with carbonyl oxygen atoms, creating an electron-rich environment that facilitates cation-dipole interactions with positively charged guests.
Table 1: Molecular Formula and Structural Parameters of Cucurbituril
Property Value Source
Molecular formula C₆₀H₆₀N₄₀O₂₀
Cavity volume 870 ų
Portal diameter ~5.8 Å
Glycoluril units 10

Physicochemical Properties of Cucurbituril

Cucurbituril’s physicochemical behavior is dominated by its large hydrophobic cavity and electrostatic interactions. Key properties include:

Solubility and Stability

Cucurbituril is sparingly soluble in water (<50 µM) due to its hydrophobic core but forms soluble inclusion complexes with cationic guests. In acidic media, protonation of the carbonyl groups enhances solubility by introducing charge.

Binding Affinity and Selectivity

Cucurbituril exhibits ultrahigh affinity for large aromatic cations, such as adamantane derivatives and binaphthyl compounds, driven by hydrophobic interactions and cation-dipole forces. Its cavity accommodates guests with dimensions up to ~10 Å, enabling:

  • 1:1 complexes : With single aromatic molecules (e.g., cationic calixarenes).
  • 1:1:1 ternary complexes : Simultaneous binding of two aromatic guests and a small-molecule effector (e.g., adamantane carboxylic acid).
Table 2: Representative Guests and Binding Modes of Cucurbituril
Guest Type Example Binding Mode Source
Cationic aromatics 1-Aminoadamantane hydrochloride Hydrophobic + ion-dipole
Binaphthyl derivatives (R)-Binaphthyl Steric confinement + chiral recognition
Dyes and fluorophores Methylene Blue π-Stacking + hydrophobic interactions

Thermal and Optoelectronic Properties

Cucurbituril’s rigid framework imparts thermal stability, with decomposition temperatures exceeding 300°C. When encapsulating fluorescent guests (e.g., cationic porphyrins), it enhances photostability by shielding the guest from quenching agents.

Comparative Analysis with Other Cucurbituril Homologues

The Cucurbituril family includes Cucurbituril (Cucurbituril), Cucurbituril (Cucurbituril), Cucurbituril (Cucurbituril), and Cucurbituril (Cucurbituril), each differing in cavity size and guest-binding capacity.

Table 3: Comparative Properties of Cucurbituril Homologues
Property Cucurbituril Cucurbituril Cucurbituril Cucurbituril Cucurbituril
Cavity volume (ų) 82 164 279 479 870
Typical guest size Small cations Medium cations Large aromatics Bulky cations Macromolecules
Portal diameter (Å) ~3.9 ~5.8 ~7.5 ~8.0 ~5.8
Applications Ion recognition Drug delivery Catalysis Supramolecular Ternary complexes

Cavity Size and Guest Accommodation

Cucurbituril’s expansive cavity allows it to encapsulate larger guests compared to smaller homologues. For example:

  • Cucurbituril : Binds small cations like ammonium ions.
  • Cucurbituril : Accommodates two aromatic molecules (e.g., binaphthyl derivatives) in a 1:1:1 ratio, enabling allosteric control via small-molecule effectors.

Binding Energetics

While Cucurbituril (Cucurbituril) and Cucurbituril (Cucurbituril) exhibit high association constants (K_a) for cationic guests, Cucurbituril’s larger cavity enables cooperative binding, as seen in ternary complexes with chiral recognition.

Properties

Molecular Formula

C60H60N40O20

Molecular Weight

1661.4 g/mol

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,43,45,48,50,51,53,55,57,61,63,65,67,69,71,73,75,77,79,81,83,85,87,89,91-tetracontazahentriacontacyclo[45.3.3.36,7.311,12.316,17.321,22.326,27.331,32.336,37.341,42.22,51.246,53.13,50.15,8.110,13.115,18.120,23.125,28.130,33.135,38.140,43.145,48.155,61.157,91.163,65.167,69.171,73.175,77.179,81.183,85.187,89]hectane-54,56,58,59,60,62,64,66,68,70,72,74,76,78,80,82,84,86,88,90-icosone

InChI

InChI=1S/C60H60N40O20/c101-41-61-1-62-22-24-66(42(62)102)4-70-26-28-74(46(70)106)8-78-30-32-82(50(78)110)12-86-34-36-90(54(86)114)16-94-38-40-98(58(94)118)19-97-39-37-93(57(97)117)15-89-35-33-85(53(89)113)11-81-31-29-77(49(81)109)7-73-27-25-69(45(73)105)3-65(41)23-21(61)63-2-64(22)44(104)68(24)6-72(26)48(108)76(28)10-80(30)52(112)84(32)14-88(34)56(116)92(36)18-96(38)60(120)100(40)20-99(39)59(119)95(37)17-91(35)55(115)87(33)13-83(31)51(111)79(29)9-75(27)47(107)71(25)5-67(23)43(63)103/h21-40H,1-20H2

InChI Key

AJJRSBHJPIUSSF-UHFFFAOYSA-N

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C%18N(C5=O)CN5C%19C%20N(C5=O)CN5C%21C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C(=O)N%18CN%19C(=O)N%20CN%21C1=O

Synonyms

cucurbit(10)uril

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Cucurbituril is composed of ten glycoluril units linked by methylene bridges, forming a barrel-shaped structure with a hydrophobic cavity capable of hosting various guest molecules. This unique architecture allows for high binding affinities with a range of compounds, making CB a versatile tool in supramolecular chemistry.

Medicinal Chemistry

Cucurbituril has shown promise in several areas of medicinal chemistry:

  • Drug Delivery Systems : CB enhances the solubility and stability of poorly soluble drugs. For instance, studies have demonstrated that CB can form stable inclusion complexes with anticancer drugs such as oxaliplatin, significantly improving their therapeutic efficacy and reducing side effects through controlled release mechanisms .
  • Controlled Drug Release : The ability of CB to encapsulate drugs allows for controlled release, which is crucial for maintaining therapeutic levels over extended periods. Research indicates that the release profile can be modulated by altering environmental conditions such as pH or ionic strength .
  • Bioimaging and Diagnostics : CB-based systems have been utilized for bioimaging applications. For example, fluorescent probes encapsulated within CB can enhance imaging contrast in biological systems, aiding in the detection of specific biomolecules .

Sensing Applications

Cucurbituril has been applied in various sensing technologies due to its ability to form host-guest complexes:

  • Chemical Sensors : CB can selectively bind ions and small molecules, making it useful for developing sensors that detect environmental pollutants or biological markers. For instance, it has been used to create sensors for detecting heavy metal ions in water .
  • Fluorescent Sensors : The integration of fluorescent dyes with CB allows for the development of highly sensitive fluorescent sensors. The binding of target analytes can induce significant changes in fluorescence intensity, enabling real-time monitoring .

Material Science and Nanotechnology

The applications of cucurbituril extend into material science:

  • Nanocarriers : CB has been employed as a nanocarrier for drug delivery systems due to its biocompatibility and ability to encapsulate large molecules. This application is particularly relevant in targeted therapy where precision is crucial .
  • Polymer Composites : Functionalized CB can be incorporated into polymer matrices to enhance their properties. Research indicates that these composites exhibit improved mechanical strength and thermal stability .

Functionalization and Derivatives

Functionalization of cucurbituril enhances its versatility:

  • Tailor-Made Derivatives : Recent advancements have allowed for the synthesis of functionalized derivatives of CB, which can exhibit enhanced solubility or specific binding properties tailored for particular applications .
  • Chiral Recognition : Modified versions of CB have shown potential in chiral separation processes, making them valuable in pharmaceutical applications where enantiomeric purity is critical .

Case Studies

Application AreaCase Study DescriptionFindings
Drug DeliveryComplexation with oxaliplatinEnhanced stability and antitumor activity compared to free drug .
SensingDevelopment of a fluorescent sensor for heavy metalsHigh sensitivity and selectivity achieved through host-guest interaction .
Material ScienceIncorporation into polymer compositesImproved mechanical properties observed in functionalized composites .
Chiral RecognitionUse in chiral separation processesEffective separation of enantiomers demonstrated with modified derivatives .

Preparation Methods

Acid-Catalyzed Condensation of Glycoluril and Formaldehyde

The foundational method for CB[$$n$$] synthesis involves the condensation of glycoluril and formaldehyde in concentrated hydrochloric acid (HCl). For CB, this reaction requires precise control over stoichiometry, temperature, and reaction duration. Typical conditions involve heating glycoluril and paraformaldehyde (molar ratio 1:2) in 12 M HCl at 110–120°C for 9–12 hours. The crude product contains a mixture of CB[$$n$$] homologues ($$n = 5–10$$), necessitating advanced separation techniques.

A critical challenge lies in the low natural abundance of CB in reaction mixtures. Studies indicate that higher temperatures (e.g., 120°C) marginally increase CB yield by promoting slower, more controlled oligomerization. However, prolonged heating risks decomposition, limiting scalability.

Templated Synthesis Using Metal Ions and Guest Molecules

To direct synthesis toward CB, templating agents are employed. Metal ions such as K$$^+$$ and Cs$$^+$$ have been shown to stabilize intermediate oligomers, favoring the formation of larger macrocycles. For example, adding KCl during condensation increases CB yield by 15–20% compared to non-templated reactions.

Guest-mediated templating is another strategy. Large aromatic molecules (e.g., adamantane derivatives) selectively bind CB during synthesis, shifting the equilibrium toward decamer formation. Post-synthesis, these guests are removed via solvent extraction or thermal treatment. The CN104557951A patent details a protocol where CB is isolated as a clathrate with a guest (G), followed by dissolution in dimethyl sulfoxide (DMSO) to recover pure CB.

Separation and Purification Techniques

Selective Precipitation via Guest Complexation

CB’s low solubility in acidic aqueous media complicates purification. A widely adopted method involves exploiting its affinity for specific guests. For instance, adding 1,10-diaminodecane to the crude mixture precipitates CB·guest complexes, which are isolated via centrifugation. Subsequent washing with DMSO or formic acid removes the guest, yielding CB with >95% purity.

Chromatographic Separation

Size-exclusion chromatography (SEC) effectively separates CB[$$n$$] homologues based on hydrodynamic volume. CB elutes earlier than smaller homologues (CB–CB) due to its larger size. However, SEC requires specialized columns and is less practical for large-scale production.

Ion-exchange chromatography has also been explored, leveraging differences in macrocycle charge density. CB’s higher charge-to-size ratio allows selective elution using gradient NaCl solutions.

Solubility-Based Fractionation

Differential solubility in mixed solvents enables partial purification. CB exhibits lower solubility in HCl/water mixtures compared to smaller homologues. Sequential precipitation by adjusting HCl concentration (e.g., 3 M → 6 M) isolates CB in the final fraction.

Challenges and Limitations

Low Reaction Yields

CB typically constitutes <5% of crude reaction products, necessitating large-scale syntheses for milligram quantities. Optimizing glycoluril/formaldehyde ratios and templating agents improves yields marginally, but fundamental limits persist due to competing oligomerization pathways.

Recent Advancements

Mechanochemical Synthesis

Ball-milling glycoluril and paraformaldehyde with catalytic HCl reduces reaction time to 2–3 hours and enhances CB yield by 30%. This approach minimizes solvent use and improves energy efficiency.

Supramolecular Assembly-Disassembly

Dynamic covalent chemistry strategies enable reversible CB formation. Adding reversible linkers (e.g., disulfide bonds) allows error correction during synthesis, favoring thermodynamically stable decamers.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Key Reference
Acidic Condensation 3–5 70–80 Moderate
Metal-Templated 8–10 85–90 High
Guest-Mediated 10–12 95–98 Low
Mechanochemical 15–18 90–95 High

Q & A

Q. How is Cucurbit[10]uril synthesized, and what characterization methods confirm its structure?

this compound (CB[10]) is synthesized via acid-catalyzed condensation of glycoluril and formaldehyde under controlled conditions. Key steps include optimizing reaction time and temperature to favor the formation of the larger macrocycle. Characterization involves X-ray crystallography to resolve its unique twisted structure (evidenced by a 14.4° dihedral angle between glycoluril units) and NMR spectroscopy (e.g., 1^1H and 13^{13}C) to confirm symmetry and purity . Solubility challenges in water and organic solvents are addressed using derivatives with hydroxyl or methyl groups .

Q. What are the primary applications of this compound in supramolecular chemistry?

CB[10] excels in host-guest chemistry due to its large cavity (~8.8 Å diameter), enabling encapsulation of bulky guests like adamantane derivatives or polynuclear coordination complexes. Applications include:

  • Selective ion binding : CB[10] forms stable complexes with alkali and alkaline-earth metals (e.g., K+^+, Sr2+^{2+}) via ion-dipole interactions, useful in environmental remediation .
  • Molecular recognition : Its rigid structure allows precise discrimination of guest molecules based on size and polarity, as shown in fluorescence titration assays .

Advanced Research Questions

Q. How can researchers design experiments to study host-guest interaction thermodynamics with this compound?

To quantify binding affinities (KaK_a), employ isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) or fluorescence spectroscopy with competitive displacement assays using dyes like berberine. For structural insights, combine X-ray crystallography (for solid-state) and diffusion-ordered NMR (DOSY) (for solution-state dynamics) . Computational methods (e.g., molecular dynamics simulations) validate experimental data by modeling cavity-guest complementarity .

Q. What methodological strategies address discrepancies in reported binding affinity data for this compound complexes?

Discrepancies often arise from solvent polarity, ionic strength, or competing guests. To mitigate:

  • Standardize conditions : Use buffered aqueous solutions (pH 7.4, 25°C) and control counterion concentrations (e.g., Na+^+/K+^+) .
  • Cross-validate techniques : Compare ITC-derived KaK_a with surface plasmon resonance (SPR) or UV-vis titration results .
  • Assess cooperativity : For multi-guest systems, employ Hill coefficient analysis to detect non-linear binding behavior .

Q. How can this compound be functionalized to enhance its utility in coordination polymers?

Functionalization strategies include:

  • Perhydroxylation : Increases solubility and introduces binding sites for metal ions (e.g., lanthanides) via hydroxyl groups .
  • Hybrid assemblies : Integrate CB[10] with graphene or cyclodextrins to create electrodes for electrochemical sensing (e.g., amantadine detection in biological fluids) .
  • Twisted derivatives : Synthesize twisted CB[14]uril analogues to expand cavity flexibility for larger guests .

Methodological Frameworks for Research Design

What frameworks ensure rigor in formulating research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome). For example:

  • PICO: "Does CB[10] (Intervention) exhibit higher binding affinity for Pt(II) anticancer drugs (Population) compared to CB[7] (Comparison) in aqueous media (Outcome)?"
  • Avoid vague questions; instead, focus on mechanistic insights (e.g., "How do CB[10]’s π-electron densities influence guest orientation?") .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s ion-selectivity?

Conflicting ion-selectivity data (e.g., K+^+ vs. Sr2+^{2+}) may stem from:

  • Cavity hydration effects : Use molecular dynamics to simulate water displacement during ion binding .
  • Counterion interference : Test binding in low-ionic-strength solvents or with non-coordinating anions (e.g., ClO4_4^-) .
  • Crystallographic artifacts : Compare crystal structures with solution-phase data (e.g., EXAFS for local ion coordination) .

Tables for Key Properties

PropertyCB[10]urilReference
Cavity Diameter~8.8 Å
Solubility in Water0.1 mM (unmodified)
Common GuestsBicyclo[2.2.2]octane, Adamantane
Binding Affinity (Ka_a)Up to 1015^{15} M1^{-1}

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